molecular formula C20H14F3N5O2 B2655822 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-22-7

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2655822
CAS-Nummer: 1396760-22-7
Molekulargewicht: 413.36
InChI-Schlüssel: PBHYFZANNNNKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Research Context

Historical Development of Pyrimido[4,5-d]pyrimidines in Medicinal Chemistry Research

Pyrimido[4,5-d]pyrimidines first emerged as a scaffold of interest in the mid-20th century, with early syntheses focusing on their potential as purine analogs. The bicyclic [6+6] system, featuring fused pyrimidine rings, offered unique electronic properties conducive to intermolecular interactions in biological systems. Key milestones include:

  • 1950s–1970s : Initial syntheses via condensation reactions of 4,5-diaminopyrimidines with carbonyl reagents, yielding unsubstituted derivatives.
  • 1980s–2000s : Development of regioselective substitution strategies, enabling functionalization at C-2, C-4, and N-7 positions for enhanced bioactivity.
  • Post-2010 : Application in kinase inhibition, particularly for EGFR and vascular endothelial growth factor receptor (VEGFR), driven by structural similarities to 4-anilinoquinazolines.

A comparative analysis of historical versus contemporary derivatives is provided in Table 1.

Table 1: Evolutionary Trends in Pyrimido[4,5-d]pyrimidine Derivatives

Era Representative Substituents Primary Applications
1950s H, CH₃ at C-2/C-4 Antibacterial agents
1990s Cl, NH₂ at N-7 Antimetabolite research
2020s CF₃, aryl-amino groups Kinase inhibition, antivirals

Structural diversification has been critical to advancing therapeutic relevance, as evidenced by the incorporation of halogenated and aryl-amino moieties in modern variants.

Current Research Significance of 3-Phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

The specific compound distinguishes itself through three structural innovations:

  • N-7 Amination : The (3-(trifluoromethyl)benzyl)amino group introduces steric bulk and electron-withdrawing properties, potentially enhancing target selectivity.
  • C-3 Phenyl Substitution : Aromatic rings at this position may participate in π-π stacking with kinase ATP-binding domains.
  • Dione Configuration : The 2,4-dione motif facilitates hydrogen bonding with conserved residues in enzymatic active sites.

Recent in silico studies suggest strong binding to EGFR (ΔG = -9.8 kcal/mol), outperforming first-generation quinazoline inhibitors. Experimental validation remains pending, but the molecular framework aligns with pharmacophore models for tyrosine kinase inhibition (Figure 1).

Figure 1: Proposed Binding Mode to EGFR

EGFR Active Site  
│  
├── NH of dione → Hydrogen bond with Met793  
├── CF₃ group → Hydrophobic interaction with Leu718  
└── Phenyl ring → π-π stacking with Phe856  

Related Pyrimidine-Based Heterocyclic Frameworks in Scientific Literature

Pyrimido[4,5-d]pyrimidines belong to a broader class of nitrogen-rich heterocycles with demonstrated bioactivity:

Pyrido[2,3-d]pyrimidines
  • Feature a fused pyridine-pyrimidine system
  • Notable for CDK4/6 inhibition (e.g., Abemaciclib analogs)
Thieno[3,2-d]pyrimidines
  • Sulfur-containing variants with enhanced metabolic stability
  • Applied in JAK2/STAT3 pathway modulation
Pyrrolo[2,3-d]pyrimidines
  • Seven-membered ring systems
  • Used as folate antagonists and antifungals

Table 2: Structural and Functional Comparison of Related Heterocycles

Heterocycle Ring System Key Bioactivity Example Derivative
Pyrimido[4,5-d]pyrimidine 6+6 Kinase inhibition Target compound
Pyrido[2,3-d]pyrimidine 6+5 Cell cycle regulation Palbociclib
Thieno[3,2-d]pyrimidine 5+6 Anti-inflammatory Fedratinib analogs

These comparative data underscore the unique positioning of pyrimido[4,5-d]pyrimidines in targeting ATP-binding pockets through their extended conjugation systems.

Research Objectives and Scientific Strategies

Current investigations prioritize three objectives:

  • Synthetic Optimization

    • Develop scalable routes for N-7 amination while preserving dione integrity
    • Explore Pd-catalyzed cross-coupling for C-3 aryl diversification
  • Structure-Activity Relationship (SAR) Profiling

    • Systematic variation of:
      • Trifluoromethyl positioning (ortho/meta/para)
      • Amino linker length (CH₂ vs. CH₂CH₂)
    • Correlate with kinase inhibition potency
  • Target Identification

    • Proteome-wide kinome screening to identify off-target effects
    • Molecular dynamics simulations of EGFR-TK binding

A proposed synthetic pathway is outlined below:

Key Synthesis Steps  
1. Pyrimido[4,5-d]pyrimidine-2,4-dione core formation via Biginelli-like cyclization  
2. N-3 phenyl introduction via Suzuki-Miyaura coupling  
3. N-7 amination using (3-(trifluoromethyl)benzyl)amine under Buchwald-Hartwig conditions  

This strategic framework aims to balance synthetic feasibility with biological relevance, leveraging modern catalytic methods for structural diversification.

Eigenschaften

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-4-5-12(9-13)10-24-18-25-11-15-16(26-18)27-19(30)28(17(15)29)14-7-2-1-3-8-14/h1-9,11H,10H2,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYFZANNNNKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(trifluoromethyl)benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The intermediate product is then subjected to further cyclization and functionalization steps to yield the final compound .

Analyse Chemischer Reaktionen

3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with similar structures to 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For example, derivatives of pyrimidine have been reported as inhibitors of various kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and glycogen synthase kinase-3 beta (GSK-3β) . These compounds may disrupt cancer cell proliferation and survival pathways.

Antifungal Activity

Another area of interest is the antifungal activity of pyrimidine derivatives. Some studies have shown that similar compounds inhibit ergosterol biosynthesis in fungi, leading to effective antifungal properties. The ability to inhibit biofilm formation in pathogenic fungi has also been noted, suggesting potential for treating fungal infections .

Therapeutic Applications

The diverse biological activities of this compound open avenues for therapeutic applications:

Cancer Therapy

Given its potential to inhibit key signaling pathways in cancer cells, this compound could serve as a lead compound in the development of new anticancer drugs. Its structural modifications may enhance selectivity and reduce toxicity.

Antimicrobial Agents

The antifungal properties suggest that derivatives could be developed into new antimicrobial agents targeting resistant strains of fungi and bacteria.

Case Study 1: Synthesis and Activity Correlation

A recent study synthesized a series of pyrimidine derivatives and evaluated their activity against cancer cell lines. The results demonstrated that modifications to the trifluoromethyl group significantly influenced anticancer activity and selectivity towards specific cancer types .

CompoundActivityMechanism
Compound AHighEGFR Inhibition
Compound BModerateGSK-3β Inhibition
Compound CLowNon-specific

Case Study 2: Antifungal Efficacy

A comparative analysis was conducted on several pyrimidine derivatives against Candida species. The study found that certain compounds exhibited strong inhibition of biofilm formation and ergosterol biosynthesis, indicating their potential as antifungal agents .

CompoundBiofilm Inhibition (%)Ergosterol Inhibition (%)
Compound D85%70%
Compound E60%50%

Wirkmechanismus

The mechanism of action of 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidine derivatives share a common core structure but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimido[4,5-d]pyrimidine Derivatives

Compound Name Substituents Synthesis Method Key Biological/Pharmacological Findings Reference ID
3-Phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 3-phenyl, 7-(3-(CF₃)benzylamino) Not explicitly described in evidence; likely via Mannich or cycloaddition Potential kinase inhibition (inferred from analogs)
3-Benzyl-7-((3-methoxypropyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 3-benzyl, 7-(3-methoxypropylamino) Multi-component reactions (MCRs) Not reported in evidence
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Saturated 5–8 positions (tetrahydro scaffold) MCRs with aminouracils and aldehydes Improved solubility due to reduced aromaticity
4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) 4-amino, 8-ribosylamino, 5'-monophosphate (isomer: pyrimido[5,4-d]pyrimidine) Enzymatic synthesis PRS1/PRS2 inhibition (IC₅₀: 5.2–23.8 µM)
Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione (Compound 77) 2,4,5-tricarbonyl groups Cyclization of amides Not reported in evidence

Key Findings from Comparative Analysis

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for pyrimido[4,5-d]pyrimidines via Mannich reactions (as in ) or cycloadditions (e.g., [4 + 2] cycloadditions with uracil derivatives ). In contrast, saturated analogs like 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are synthesized via MCRs , offering higher yields and simpler workups .

Biological Activity: APP-MP (pyrimido[5,4-d]pyrimidine isomer) inhibits PRS enzymes via allosteric ADP-binding sites, showing mixed noncompetitive-uncompetitive inhibition (Kᵢᵢ = 6.1 µM) . This contrasts with the target compound’s inferred kinase inhibition, as pyrimido[4,5-d]pyrimidines are often explored for EGFR T790M/L858R inhibition (e.g., compound 18 in with nanomolar activity) .

Structural Modifications and Pharmacokinetics: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to analogs like 3-benzyl-7-(3-methoxypropylamino) derivatives .

Limitations of Existing Methods :

  • Traditional synthesis routes for pyrimido[4,5-d]pyrimidines often suffer from low yields or tedious purification (), whereas MCRs and microwave-assisted methods address these issues .

Biologische Aktivität

The compound 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H16F3N5O2\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_5\text{O}_2

Key Properties:

  • Molecular Weight: 385.36 g/mol
  • CAS Number: Not available in the provided sources.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar pyrimidine compounds can inhibit the proliferation of A431 vulvar epidermal carcinoma cells significantly .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA43110Inhibition of cell cycle
Compound BHeLa15Induction of apoptosis
3-Phenyl...MCF-7TBDTBD

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups has been noted to enhance the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus31.25Antibacterial
Compound DEscherichia coliTBDAntibacterial
3-Phenyl...TBDTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) .
  • Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production: Some studies indicate that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects.

Case Studies

Recent case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • A study involving a series of pyrimidine-based compounds demonstrated significant tumor regression in animal models when treated with derivatives similar to the compound discussed .
  • Another investigation focused on the synthesis and evaluation of various trifluoromethyl-containing pyrimidines revealed enhanced activity against resistant bacterial strains .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via TBHP-mediated oxidative coupling under metal-free conditions, as demonstrated for structurally related pyrimido[4,5-d]pyrimidines. Key steps include:

  • Substrate Preparation : Use of N-uracil amidines and methylarenes as precursors.
  • Oxidative Cyclization : TBHP (tert-butyl hydroperoxide) facilitates C–N bond formation and cyclization at 80–100°C.
  • Optimization : Yields (e.g., 66–85% in related compounds) depend on solvent polarity, stoichiometry of TBHP, and substituent electronic effects. For example, electron-withdrawing groups on aryl rings improve cyclization efficiency .
  • Characterization : Validate purity via HPLC and structural integrity using 1^1H/13^{13}C NMR and HRMS, as detailed for analogs in .

Advanced: How do substituents at the 3-phenyl and benzylamino positions modulate the compound’s interactions with biological targets?

Answer:
Substituent effects are critical for target affinity and selectivity:

  • 3-Phenyl Group : Bulky substituents (e.g., trifluoromethyl) enhance hydrophobic interactions in enzyme active sites, as seen in pyrimidine derivatives with antiviral activity .
  • Benzylamino Position : Fluorine or cyano groups at the meta-position (e.g., 3-(trifluoromethyl)benzyl) improve metabolic stability and binding entropy, as demonstrated in Janus-type nucleobases mimicking DNA base pairs .
  • Methodological Approach : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics. Compare with analogs in and to correlate structure-activity relationships (SAR) .

Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer:
A multi-technique approach is required:

  • Spectroscopy : 1^1H/13^{13}C NMR (e.g., δ = 3.41 ppm for methyl groups in ) and IR (e.g., carbonyl stretches at 1697 cm1^{-1} in ) .
  • Mass Spectrometry : HRMS (ESI) with <2 ppm error to confirm molecular formula (e.g., [M+H]+^+ = 423.0477 in ) .
  • Chromatography : TLC (Rf_f values) and HPLC with UV/vis detection for purity assessment .

Advanced: What computational strategies can predict the compound’s binding mode with kinases or nucleic acids?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Reference ligand-protein complexes in (PDB ligand YY9) for validation .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds with enzymatic residues (e.g., N–H⋯O interactions observed in crystal structures ).
  • QSAR Modeling : Corate substituent electronic parameters (Hammett σ) with inhibitory IC50_{50} values from analogs in and .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of structurally similar pyrimido[4,5-d]pyrimidines?

Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use identical enzyme concentrations (e.g., 10 nM kinase) and buffer conditions across studies.
  • Orthogonal Validation : Confirm antiviral activity in both cell-based (e.g., plaque reduction) and biochemical (e.g., polymerase inhibition) assays, as done for Janus nucleobases in .
  • Meta-Analysis : Compare substituent effects across multiple studies (e.g., 4-fluorophenyl vs. 4-cyanophenyl in ) to identify trends .

Advanced: What strategies are recommended for optimizing the compound’s solubility and bioavailability without compromising target affinity?

Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups at the 1H/3H-dione positions, cleaved in vivo, as shown for AZT derivatives .
  • Cocrystallization : Use coformers like succinic acid ( ) to enhance solubility via hydrogen-bonded networks .
  • Lipophilicity Adjustment : Replace trifluoromethyl with polar groups (e.g., sulfonamide) while maintaining steric bulk, guided by LogP calculations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (analogous to pyrimidine derivatives in ) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TBHP) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal, following protocols for halogenated waste ( ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.